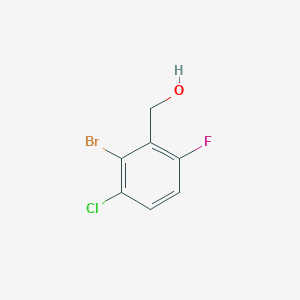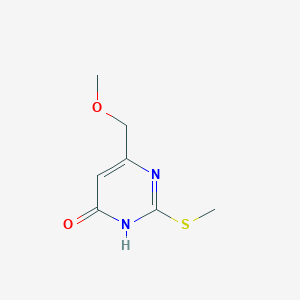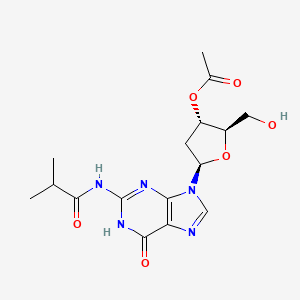
2-Bromo-3-chloro-6-fluorobenzyl alcohol
Overview
Description
2-Bromo-3-chloro-6-fluorobenzyl alcohol is a chemical compound with the IUPAC name (2-bromo-3-chloro-6-fluorophenyl)methanol . It has a molecular weight of 239.47 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-chloro-6-fluorobenzyl alcohol is1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
Alcohols, such as 2-Bromo-3-chloro-6-fluorobenzyl alcohol, can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The exact reactions that 2-Bromo-3-chloro-6-fluorobenzyl alcohol can undergo are not specified in the available resources.It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties are not provided in the available resources.
Scientific Research Applications
Ecofriendly Synthesis Techniques
- Ecofriendly Synthesis of Halo Substituted Benzylalcohols : A study by Saharan and Joshi (2016) on the ecofriendly synthesis and characterization of aromatic alcohols, including halo substituted benzyl alcohols, utilized biotransformation methods employing whole cells of Baker’s Yeast. This method highlights an environmentally friendly approach to synthesizing complex organic compounds, potentially applicable to the synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol (Saharan & Joshi, 2016).
Protective Group Strategies
- Development of New Alcohol Protecting Groups : Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, potentially relevant for protecting functional groups in complex organic syntheses involving compounds like 2-Bromo-3-chloro-6-fluorobenzyl alcohol. This method underscores the importance of selective protection strategies in organic synthesis, especially for multifunctional compounds (Crich, Li, & Shirai, 2009).
Chemical Reactivity and Transformations
- Direct Synthesis of Functionalized Compounds : Grecian, Hadida, and Warren (2005) demonstrated a direct synthesis method for creating trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, including the use of 1-bromo-3-chloro-5-fluorobenzene. This type of reaction showcases the reactivity of halo substituted benzyl alcohols in forming organosilicon compounds, which are valuable in materials science and pharmaceutical chemistry (Grecian, Hadida, & Warren, 2005).
Safety And Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory system irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
properties
IUPAC Name |
(2-bromo-3-chloro-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGLNBTTBXXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-6-fluorobenzyl alcohol | |
CAS RN |
1823576-75-5 | |
| Record name | 2-Bromo-3-chloro-6-fluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)




![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)
![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)
![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)

![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
